Cas no 2287301-40-8 ([3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine)

[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine structure
2287301-40-8 structure
商品名:[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
CAS番号:2287301-40-8
MF:C11H12F2N2
メガワット:210.223189353943
CID:6168362
PubChem ID:137943850

[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine 化学的及び物理的性質

名前と識別子

    • [3-(2,4-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
    • [3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
    • EN300-6760361
    • 2287301-40-8
    • インチ: 1S/C11H12F2N2/c12-7-1-2-8(9(13)3-7)10-4-11(5-10,6-10)15-14/h1-3,15H,4-6,14H2
    • InChIKey: ASVLUJNQORNUHJ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=CC=1C12CC(C1)(C2)NN)F

計算された属性

  • せいみつぶんしりょう: 210.09685472g/mol
  • どういたいしつりょう: 210.09685472g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 38Ų

[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6760361-1.0g
[3-(2,4-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287301-40-8 95.0%
1.0g
$1714.0 2025-03-13
Enamine
EN300-6760361-2.5g
[3-(2,4-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287301-40-8 95.0%
2.5g
$3362.0 2025-03-13
Enamine
EN300-6760361-0.1g
[3-(2,4-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287301-40-8 95.0%
0.1g
$1508.0 2025-03-13
Enamine
EN300-6760361-10.0g
[3-(2,4-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287301-40-8 95.0%
10.0g
$7373.0 2025-03-13
Enamine
EN300-6760361-0.25g
[3-(2,4-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287301-40-8 95.0%
0.25g
$1577.0 2025-03-13
Enamine
EN300-6760361-0.5g
[3-(2,4-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287301-40-8 95.0%
0.5g
$1646.0 2025-03-13
Enamine
EN300-6760361-5.0g
[3-(2,4-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287301-40-8 95.0%
5.0g
$4972.0 2025-03-13
Enamine
EN300-6760361-0.05g
[3-(2,4-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287301-40-8 95.0%
0.05g
$1440.0 2025-03-13

[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine 関連文献

[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazineに関する追加情報

Comprehensive Overview of [3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine (CAS No. 2287301-40-8)

The compound [3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine (CAS No. 2287301-40-8) represents a unique and highly specialized chemical entity in the field of medicinal chemistry and drug discovery. Its structural features, including the bicyclo[1.1.1]pentane core and difluorophenyl moiety, make it a subject of significant interest for researchers exploring novel bioactive molecules. This article delves into the compound's properties, potential applications, and relevance to current trends in pharmaceutical development.

One of the most striking aspects of [3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is its incorporation of the bicyclo[1.1.1]pentane scaffold. This rigid, three-dimensional structure has gained prominence in drug design as a bioisostere for traditional aromatic rings, offering improved metabolic stability and reduced off-target effects. The presence of the difluorophenyl group further enhances the compound's potential for CNS penetration, a property highly sought after in neurological and psychiatric drug development.

Recent advances in AI-driven drug discovery have brought renewed attention to compounds like 2287301-40-8. Machine learning algorithms are particularly effective at predicting the behavior of such structurally complex molecules, helping researchers identify potential therapeutic applications more efficiently. This aligns with growing industry interest in computational chemistry and virtual screening approaches to accelerate drug development timelines.

The hydrazine functional group in this compound presents interesting possibilities for further chemical modification. In pharmaceutical contexts, hydrazine derivatives often serve as key intermediates for constructing more complex molecular architectures. Researchers investigating click chemistry or bioconjugation strategies may find this compound particularly valuable for creating targeted drug delivery systems or diagnostic probes.

From a synthetic chemistry perspective, the preparation of [3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine poses interesting challenges that have attracted attention in methodology development circles. The construction of the bicyclo[1.1.1]pentane ring system requires specialized techniques, making this compound a valuable case study for advanced organic synthesis courses and research programs.

In the context of green chemistry initiatives, researchers are examining ways to optimize the synthesis of compounds like 2287301-40-8 to reduce environmental impact. This includes exploring catalytic methods, alternative solvents, and energy-efficient reaction conditions - all key concerns for modern pharmaceutical manufacturers facing increasing sustainability pressures.

The physicochemical properties of [3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine suggest potential utility in addressing current challenges in drug formulation. Its balanced lipophilicity profile, influenced by both the difluorophenyl group and the bicyclic core, may offer advantages in developing orally bioavailable medications with improved absorption characteristics.

As the pharmaceutical industry continues to explore undruggable targets, compounds with unconventional structures like 2287301-40-8 are gaining importance. Its three-dimensional character may provide access to protein binding sites that flat, aromatic compounds cannot effectively reach, potentially opening new avenues in protein-protein interaction modulation.

Quality control and analytical characterization of [3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine present interesting challenges for analytical chemistry professionals. Advanced techniques such as LC-MS and NMR spectroscopy are typically required to fully characterize this compound and ensure its purity for research applications.

The growing interest in fragment-based drug discovery has increased demand for structurally diverse building blocks like 2287301-40-8. Its combination of rigidity and functional group diversity makes it particularly valuable for screening against challenging biological targets where traditional approaches have failed.

In academic settings, [3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine serves as an excellent teaching tool for demonstrating advanced concepts in stereochemistry and conformational analysis. The unique geometry of the bicyclo[1.1.1]pentane system provides clear examples of strain effects and their consequences for molecular properties.

Looking forward, the potential applications of 2287301-40-8 in PET imaging probe development warrant investigation. The presence of fluorine atoms offers opportunities for 18F labeling, while the rigid structure could provide favorable pharmacokinetics for imaging applications in neuroscience research.

For researchers interested in structure-activity relationships, [3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine offers a compelling case study. Systematic modification of its various functional groups could yield valuable insights into optimizing molecular properties for specific therapeutic applications.

The compound's stability profile makes it suitable for high-throughput screening applications, where consistent performance across numerous assays is critical. This characteristic, combined with its structural novelty, positions 2287301-40-8 as a valuable addition to corporate and academic screening libraries.

In conclusion, [3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine (CAS No. 2287301-40-8) represents a fascinating intersection of structural innovation and practical utility in modern chemical research. Its unique properties continue to inspire investigations across multiple disciplines, from fundamental organic chemistry to applied pharmaceutical development.

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